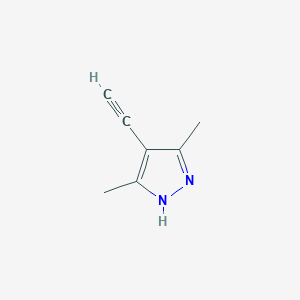

4-Ethynyl-3,5-dimethylpyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .

Synthesis Analysis

The synthesis of 3,5-Dimethylpyrazole involves the condensation of acetylacetone and hydrazine . Another study describes the use of Fourier transform infrared (FT-IR) spectroscopy for in-line monitoring of the synthesis process of 4-amino-3,5-dimethyl pyrazole .

Molecular Structure Analysis

The molecular structure of 3,5-Dimethylpyrazole with a chloranilic acid adduct crystallizes in a monoclinic space group, P21/c, with unit-cell parameters: a = 10.6747(1)Å, b = 9.4204(1)Å, c = 13.6237(2)Å, b = 108.2971(14) ̊, V = 1300.73(3) Å3, and Z = 4 .

Chemical Reactions Analysis

The reactivity of 3,5-Dimethylpyrazole has been studied in the context of its use as a precursor in the synthesis of condensed heterocyclic systems .

Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . It has a molecular weight of 96.1304 .

科学的研究の応用

Oxidation Reagent for Alcohols

- Application : 4-Ethynyl-3,5-dimethyl-1H-pyrazole, when combined with Chromium (VI) oxide, serves as a valuable reagent for the oxidation of primary and secondary alcohols to carbonyl compounds .

Synthesis of Cross-Conjugated Betaines

- Application : By reacting with malonic esters, 4-Ethynyl-3,5-dimethyl-1H-pyrazole produces a family of cross-conjugated monomeric betaines. These compounds find utility in various synthetic processes .

Pyrazolato Ligand Complexes

- Application : 4-Ethynyl-3,5-dimethyl-1H-pyrazole is commonly employed as a reagent for the preparation of pyrazolato ligated complexes. These complexes play a crucial role in coordination chemistry and catalysis .

Structural Insights and Tautomeric Preferences

- Application : Investigating the structure of pyrazoles, including their tautomeric and conformational preferences, is essential. Such insights impact synthetic strategies and the biological activities of compounds containing a pyrazole moiety .

Precursor for Condensed Heterocyclic Systems

- Application : 3 (5)-Aminopyrazoles, a subclass of pyrazoles, serve as precursors in the synthesis of condensed heterocyclic systems, such as pyrazolo [1,5-a]pyrimidines. Understanding their structure and reactivity is crucial for designing efficient synthetic methods .

Regioselective Synthesis of Pyrazoles

- Application : Researchers have achieved regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles using 4-Ethynyl-3,5-dimethyl-1H-pyrazole as a key building block. This method involves condensation with arylhydrazines and provides access to diverse pyrazole derivatives .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-ethynyl-3,5-dimethyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-4-7-5(2)8-9-6(7)3/h1H,2-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAYCYABDGJKIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyl-3,5-dimethyl-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2563391.png)

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate](/img/structure/B2563392.png)

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,5-dichlorobenzenesulfonamide](/img/structure/B2563396.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]benzoate](/img/structure/B2563398.png)

![3-butyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563405.png)

![5-(3,5-dimethoxyphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2563406.png)